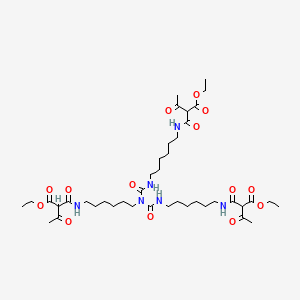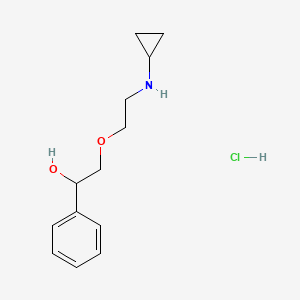
alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-((2-(Cyclopropylamino)ethoxy)methyl)benzolmethanolhydrochlorid ist eine chemische Verbindung mit einer komplexen Struktur, die eine Cyclopropylaminogruppe, eine Ethoxygruppe und eine Benzolmethanol-Einheit umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von α-((2-(Cyclopropylamino)ethoxy)methyl)benzolmethanolhydrochlorid erfolgt in der Regel in mehreren Schritten. Eine gängige Methode beinhaltet die Reaktion von Benzolmethanol mit einer Ethoxygruppe und einer Cyclopropylaminogruppe unter kontrollierten Bedingungen. Die Reaktionsbedingungen erfordern häufig spezielle Katalysatoren und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies beinhaltet häufig die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken, um sicherzustellen, dass die Verbindung die für ihre vorgesehenen Anwendungen erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
α-((2-(Cyclopropylamino)ethoxy)methyl)benzolmethanolhydrochlorid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Nukleophilen oder Elektrophilen unter bestimmten Bedingungen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid, die häufig unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid, die typischerweise unter wasserfreien Bedingungen verwendet werden.
Substitution: Häufige Reagenzien sind Nukleophile wie Hydroxidionen oder Elektrophile wie Alkylhalogenide, die häufig in polaren Lösungsmitteln verwendet werden.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine ergeben kann. Substitutionsreaktionen können je nach den beteiligten Substituenten eine große Bandbreite an Derivaten erzeugen.
Wissenschaftliche Forschungsanwendungen
α-((2-(Cyclopropylamino)ethoxy)methyl)benzolmethanolhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich Enzyminhibition oder -aktivierung.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie z. B. entzündungshemmende oder antimikrobielle Wirkungen.
Industrie: Wird bei der Herstellung von Pharmazeutika, Agrochemikalien und anderen Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von α-((2-(Cyclopropylamino)ethoxy)methyl)benzolmethanolhydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab.
Wirkmechanismus
The mechanism of action of alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzolmethanol, α-methyl-: Eine Verbindung mit einer ähnlichen Benzolmethanol-Einheit, aber unterschiedlichen Substituenten.
Benzolmethanol, α-[1-(methylamino)ethyl]-: Eine weitere Verbindung mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
α-((2-(Cyclopropylamino)ethoxy)methyl)benzolmethanolhydrochlorid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es für bestimmte Anwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
CAS-Nummer |
131963-21-8 |
|---|---|
Molekularformel |
C13H20ClNO2 |
Molekulargewicht |
257.75 g/mol |
IUPAC-Name |
2-[2-(cyclopropylamino)ethoxy]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c15-13(11-4-2-1-3-5-11)10-16-9-8-14-12-6-7-12;/h1-5,12-15H,6-10H2;1H |
InChI-Schlüssel |
GDZQFTSKQCFHIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCCOCC(C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





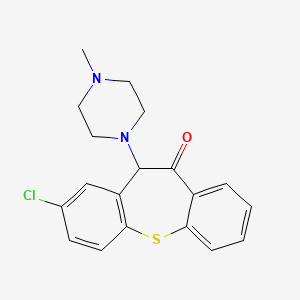
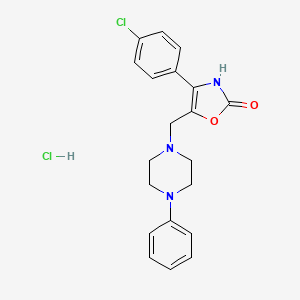
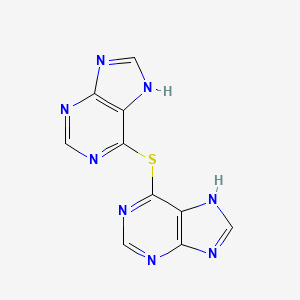
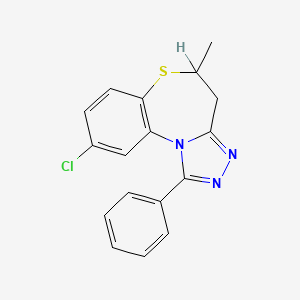

![[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740980.png)

![(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12740999.png)
